2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole, a pyrrolidine ring, a thiophene ring, and a phenyl ring. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyrrolidine is a five-membered ring containing one nitrogen atom and four carbon atoms. The thiophene is a five-membered ring containing one sulfur atom and four carbon atoms. The phenyl ring is a six-membered ring containing six carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, also known as a click reaction. This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The pyrrolidine ring could be formed through a variety of methods, including the reaction of a primary amine with a suitable dihalide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would likely contribute to the rigidity of the molecule, while the pyrrolidine and thiophene rings could potentially add some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,2,3-triazole ring could potentially undergo reactions at the nitrogen atoms, while the pyrrolidine ring could potentially undergo reactions at the nitrogen atom or the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the nitrogen atoms in the 1,2,3-triazole and pyrrolidine rings could potentially result in the formation of hydrogen bonds, which could influence the solubility of the compound .Scientific Research Applications
Synthesis and Chemical Properties
Dipolar Cycloaddition Reactions
A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, demonstrating the compound’s utility in synthesizing chemically challenging structures with potential biological activity Chrovian et al., 2018.
Organotin(IV) Complexes
Singh et al. (2016) described the synthesis of new organotin(IV) complexes using (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and its derivatives, highlighting the compound’s role in forming complexes with significant antibacterial activities Singh et al., 2016.
Biological Activities
Antimicrobial and Antifungal Agents
Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates showing good to moderate activity against bacterial and fungal strains, underlining the potential of such compounds in antimicrobial and antifungal applications Pandya et al., 2019.
Anticancer Agents
Hayakawa et al. (2004) discovered a cytotoxic agent selective against a tumorigenic cell line, demonstrating the utility of structurally similar compounds in cancer research Hayakawa et al., 2004.
Material Science and Molecular Docking
Molecular Docking Studies
Katariya et al. (2021) conducted molecular docking studies on oxazole clubbed pyridyl-pyrazolines, showing potential as anticancer and antimicrobial agents Katariya et al., 2021.
Quantum Chemical Study
Murugavel et al. (2019) presented a computational quantum chemical study on a novel sulfur heterocyclic thiophene derivative, indicating its potential as a human topoisomerase IIα inhibiting anticancer agent Murugavel et al., 2019.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
It’s worth noting that the triazole moiety in similar compounds has been reported to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that such compounds may affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents, as well as its amphoteric nature (showing both acidic and basic properties), can influence its bioavailability .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions .
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-5-3-14(4-6-15)16-7-11-24-13-16)21-10-1-2-17(21)12-22-19-8-9-20-22/h3-9,11,13,17H,1-2,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQJBYJJMITIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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